molecular formula C15H20N6OS B2574504 (E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035000-27-0

(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2574504
CAS No.: 2035000-27-0
M. Wt: 332.43
InChI Key: RGWQQAPHIGHSIU-BQYQJAHWSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,5-triazine ring and the thiophen-2-yl group . The electron-donating dimethylamino groups could potentially increase the electron density of the triazine ring .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-donating dimethylamino groups and the electron-withdrawing triazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino groups could potentially make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Sokolenko et al. (2017) described the synthesis of methyl 3-(dimethylamino) acrylates containing various groups and their utility in producing 2,5-substituted 4(3H)-pyrimidones. This process involves reactions with aliphatic and aromatic amidines, indicating the potential utility of related compounds in synthesizing pyrimidine derivatives, which are important in pharmaceuticals and agrochemicals (Sokolenko et al., 2017).

Polyamide Syntheses

Kihara et al. (1999) explored the reaction of 1,1-bis(dimethylamino)ethylene with isocyanates to synthesize polyamides bearing a bis(dimethylamino)methylenemalonamide group. This work highlights the application of dimethylamino-functionalized compounds in novel polyamide synthesis, which has implications for developing new materials with unique properties (Kihara et al., 1999).

Fluorescent Dyes with Large Stokes Shifts

Rihn et al. (2012) synthesized derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines, leading to new dyes with pronounced green fluorescence due to an intramolecular proton transfer. This indicates the potential use of dimethylamino-triazine compounds in creating fluorescent dyes for biological labeling and optical materials with large Stokes shifts (Rihn et al., 2012).

Novel Polyamides and Polymer Characterization

Pal et al. (2005) synthesized aromatic polyamides containing s-triazine rings with thiophenoxy linkages, demonstrating the role of such structures in creating polymers with good solubility and thermal stability. This research suggests that compounds similar to "(E)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(thiophen-2-yl)acrylamide" could be valuable in the synthesis of high-performance polyamides (Pal et al., 2005).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, 1,3,5-triazines have been studied for their potential use in pharmaceuticals and other industries .

Properties

IUPAC Name

(E)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6OS/c1-20(2)14-17-12(18-15(19-14)21(3)4)10-16-13(22)8-7-11-6-5-9-23-11/h5-9H,10H2,1-4H3,(H,16,22)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWQQAPHIGHSIU-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=CS2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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